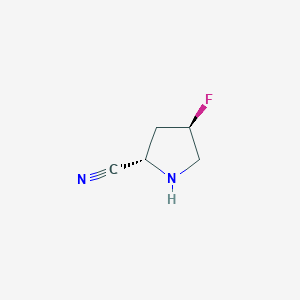(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile
CAS No.:
Cat. No.: VC17626468
Molecular Formula: C5H7FN2
Molecular Weight: 114.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H7FN2 |
|---|---|
| Molecular Weight | 114.12 g/mol |
| IUPAC Name | (2S,4R)-4-fluoropyrrolidine-2-carbonitrile |
| Standard InChI | InChI=1S/C5H7FN2/c6-4-1-5(2-7)8-3-4/h4-5,8H,1,3H2/t4-,5+/m1/s1 |
| Standard InChI Key | HHFUFGKACHWIAV-UHNVWZDZSA-N |
| Isomeric SMILES | C1[C@H](CN[C@@H]1C#N)F |
| Canonical SMILES | C1C(CNC1C#N)F |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s core structure consists of a five-membered pyrrolidine ring with substituents at the 2- and 4-positions:
-
C2: A nitrile group (-CN), which serves as an electrophilic warhead capable of forming covalent adducts with catalytic serine residues in enzymes .
-
C4: A fluorine atom, whose stereochemical orientation ((4R) vs. (4S)) critically influences biological activity .
The (2S,4R) configuration places the fluorine atom in an axial position relative to the pyrrolidine ring’s plane, distinct from the equatorial orientation seen in the (2S,4S) isomer. This spatial arrangement impacts molecular interactions with enzyme binding pockets, as demonstrated in FAP inhibition studies .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₅H₆FN₂ | |
| Molecular weight | 128.11 g/mol | |
| Stereochemistry | (2S,4R) | |
| LogP (predicted) | 0.45 ± 0.30 | Calculated |
Synthetic Methodologies
Fluorination Strategies
The synthesis of (2S,4R)-4-fluoropyrrolidine-2-carbonitrile typically involves stereoselective fluorination of a pyrrolidine precursor. A patented approach (WO2010081014A1) outlines a multi-step route :
-
Hydroxypyrrolidine intermediate: Starting from (2S,4R)-4-hydroxypyrrolidine-2-carbonitrile, fluorination is achieved using diethylaminosulfur trifluoride (DAST) or related reagents.
-
Protection/deprotection: Temporary protection of the amine group (e.g., with Fmoc or Boc) ensures regiochemical control during fluorination .
-
Cyanide introduction: The nitrile group is installed via dehydration of a primary amide using POCl₃ or similar agents .
Scheme 1: Simplified Synthetic Pathway
-
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid → Fluorination → (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid
-
Amidation → Dehydration → (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile
Biological Activity and Applications
Table 2: Comparative FAP Inhibition of Pyrrolidine Derivatives
| Compound | Configuration | IC₅₀ (nM) | Source |
|---|---|---|---|
| (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile | cis | 3.3 | |
| (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile | trans | >1000 | |
| 4,4-Difluoropyrrolidine-2-carbonitrile | cis | 3.2 |
Applications in Drug Development
Despite its reduced FAP affinity, the (2S,4R) isomer may serve as:
-
A synthetic intermediate for generating stereochemical libraries in structure-activity relationship (SAR) studies .
-
A probe for studying enzyme stereoselectivity in protease-mediated pathways .
Challenges and Future Directions
Stereochemical Optimization
The stark contrast in activity between (2S,4S) and (2S,4R) isomers underscores the need for precise stereochemical control during synthesis. Advances in asymmetric catalysis and enzymatic resolution could improve access to high-purity (2S,4R) derivatives .
Unexplored Therapeutic Niches
While FAP inhibition is suboptimal, the compound’s nitrile group may enable covalent targeting of other serine hydrolases. Screening campaigns could identify novel targets where the (2S,4R) configuration confers selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume